4-Bromothieno[2,3-c]pyridin-7-amine
Description
4-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core with a bromine substituent at position 4 and an amine group at position 7. This bicyclic system combines the electronic properties of a thiophene ring and a pyridine scaffold, making it a promising candidate for medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4-bromothieno[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H,(H2,9,10) |
InChI Key |
KKKBIIJYYHKQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature . This reaction introduces a bromine atom at the desired position on the thienopyridine ring.
Industrial Production Methods
Industrial production methods for 4-Bromothieno[2,3-c]pyridin-7-amine often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromothieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyridine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .
Scientific Research Applications
4-Bromothieno[2,3-c]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromothieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the thienopyridine ring and the amino acid residues in the kinase active site .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 4-Bromothieno[2,3-c]pyridin-7-amine and related compounds:
*Inferred based on structural analogs; exact values require experimental validation.
Key Observations:
- Ring Systems: Thieno[2,3-c]pyridine (target compound) vs. thieno[3,2-b]pyridine () exhibit distinct electronic profiles due to differing sulfur and nitrogen positions. Furo[2,3-c]pyridine () replaces sulfur with oxygen, altering polarity and hydrogen-bonding capacity.
- Halogen Effects : Bromine at C4 (target compound) vs. iodine in 4-iodofuro[2,3-c]pyridin-7-amine () impacts steric bulk and electrophilicity. Iodine’s larger atomic radius may enhance binding affinity in hydrophobic pockets.
- Biological Activity: Pyrrolo[2,3-c]pyridin-7-amine derivatives () show cytotoxicity, suggesting the bromothieno analog may share similar pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
